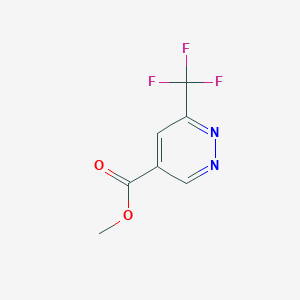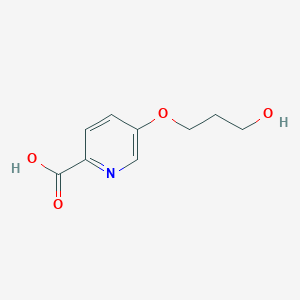
5-(3-Hydroxypropoxy)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxypropoxy)picolinic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a picolinic acid core with a 3-hydroxypropoxy group attached to the fifth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropoxy)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-hydroxypropyl chloride.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Hydroxypropoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as picolinic acid derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of piperidine derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives such as picolinic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
5-(3-Hydroxypropoxy)picolinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(3-Hydroxypropoxy)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating biological processes.
Comparación Con Compuestos Similares
5-(3-Hydroxypropoxy)picolinic acid is unique due to its specific structural features. Similar compounds include:
Picolinic Acid: Lacks the hydroxypropoxy group.
3-Hydroxypropyl Picolinic Acid: Similar but with a different position of the hydroxypropoxy group.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5-(3-hydroxypropoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-4-1-5-14-7-2-3-8(9(12)13)10-6-7/h2-3,6,11H,1,4-5H2,(H,12,13) |
Clave InChI |
YPLNEEZZFOXKRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OCCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


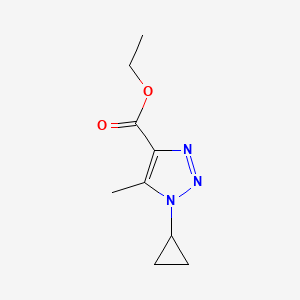
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
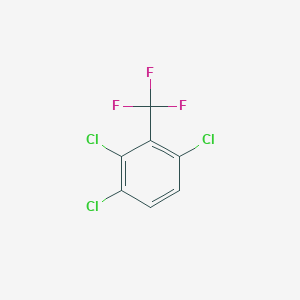
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
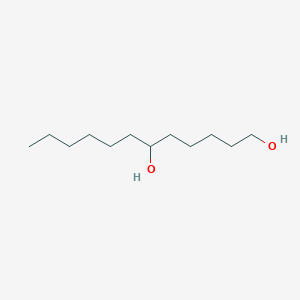
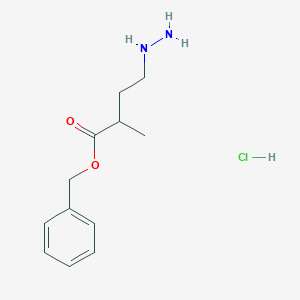
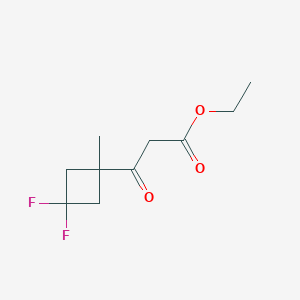
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
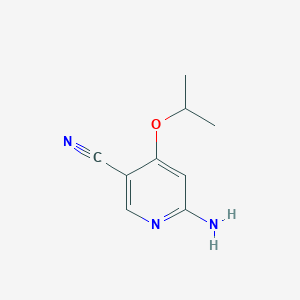
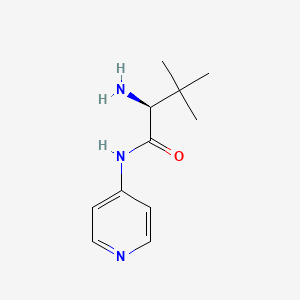
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
